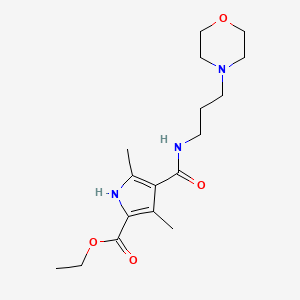
ethyl 3,5-dimethyl-4-((3-morpholinopropyl)carbamoyl)-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,5-dimethyl-4-((3-morpholinopropyl)carbamoyl)-1H-pyrrole-2-carboxylate is a synthetic organic compound with a complex structure It features a pyrrole ring substituted with ethyl, dimethyl, and carbamoyl groups, along with a morpholinopropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,5-dimethyl-4-((3-morpholinopropyl)carbamoyl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrole ring through a Paal-Knorr synthesis. This is followed by the introduction of the ethyl ester group via esterification. The dimethyl groups can be added through alkylation reactions, and the carbamoyl group is introduced using carbamoylation reagents. Finally, the morpholinopropyl side chain is attached through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and scalable synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Amines derived from the reduction of the carbamoyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,5-dimethyl-4-((3-morpholinopropyl)carbamoyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3,5-dimethyl-4-((3-morpholinopropyl)carbamoyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the derivatives being studied.
Comparison with Similar Compounds
- Ethyl 3,5-dimethyl-4-((3-piperidinopropyl)carbamoyl)-1H-pyrrole-2-carboxylate
- Ethyl 3,5-dimethyl-4-((3-pyrrolidinopropyl)carbamoyl)-1H-pyrrole-2-carboxylate
Comparison: Ethyl 3,5-dimethyl-4-((3-morpholinopropyl)carbamoyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the morpholinopropyl side chain, which imparts distinct chemical and biological properties. Compared to similar compounds with different side chains, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C17H27N3O4 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
ethyl 3,5-dimethyl-4-(3-morpholin-4-ylpropylcarbamoyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C17H27N3O4/c1-4-24-17(22)15-12(2)14(13(3)19-15)16(21)18-6-5-7-20-8-10-23-11-9-20/h19H,4-11H2,1-3H3,(H,18,21) |
InChI Key |
MEILFBWAODSFRD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)NCCCN2CCOCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















